molecular formula C12H14N2O3S B13720664 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methyl-phenol

3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methyl-phenol

Cat. No.: B13720664
M. Wt: 266.32 g/mol
InChI Key: QHSOWYICROEKFM-UHFFFAOYSA-N
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Description

3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an ethanesulfonyl group and a methylphenol moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the ethanesulfonyl group and the methylphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the ethanesulfonyl group, potentially leading to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the phenolic ring.

Scientific Research Applications

3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and catalysts, contributing to advancements in fields such as polymer science and catalysis.

Mechanism of Action

The mechanism by which 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
  • 2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine

Uniqueness

Compared to similar compounds, 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

3-(1-ethylsulfonylpyrazol-4-yl)-4-methylphenol

InChI

InChI=1S/C12H14N2O3S/c1-3-18(16,17)14-8-10(7-13-14)12-6-11(15)5-4-9(12)2/h4-8,15H,3H2,1-2H3

InChI Key

QHSOWYICROEKFM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=C(C=N1)C2=C(C=CC(=C2)O)C

Origin of Product

United States

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